2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
The compound “2-(5-amino-1H-tetrazol-1-yl)-N’-[2-(trifluoromethyl)benzylidene]acetohydrazide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The trifluoromethyl group (CF3) is a common functional group in organic chemistry, known for its high electronegativity and the stability it confers to molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting from simpler precursors. The exact method would depend on the specific reactions used to form the tetrazole ring and to attach the trifluoromethyl group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring and the trifluoromethyl group would likely be key features of its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the tetrazole ring and the trifluoromethyl group. Tetrazoles are known to participate in a variety of chemical reactions, often acting as a bioisostere for the carboxylic acid functional group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. The presence of the tetrazole ring and the trifluoromethyl group would likely influence these properties .Scientific Research Applications
Synthesis and Characterization
- Anticancer Potential : Research on similar compounds, such as benzimidazole derivatives, has shown that these compounds can be synthesized and characterized for anticancer evaluation. For example, derivatives of benzimidazole have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, demonstrating potential therapeutic applications (Salahuddin et al., 2014).
- Antioxidant Activity : Tetrazole derivatives have been synthesized and evaluated for their antioxidant activity. These studies involve the synthesis of tetrazole compounds and subsequent testing for radical scavenging abilities, showing some compounds' potential as antioxidants (Meinaa Jaber Dalal & A. H. Mekky, 2022).
Pharmacological Screening
- Antimicrobial and Anticonvulsant Agents : Some newly synthesized tetrazolomethylbenzo[d]-[1,2,3]triazole derivatives starting from 1H-benzo[d][1,2,3]triazole have been evaluated as antimicrobial agents, showing good activities against certain microbes. Additionally, these compounds have been studied for anticonvulsant activities, indicating their potential in treating convulsions (O. Ali, A. Amr, & E. Mostafa, 2014).
Chemical Properties and Reactions
- Synthesis Techniques : Research has been conducted on the efficient synthesis methods of related compounds, such as 5-arylindazolo[3,2-b]quinazolin-7(5H)-ones, through Ullmann-type reactions, which offer an effective way to construct fused tetracyclic heterocycles (Dong‐Sheng Chen et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N7O/c12-11(13,14)8-4-2-1-3-7(8)5-16-17-9(22)6-21-10(15)18-19-20-21/h1-5H,6H2,(H,17,22)(H2,15,18,20)/b16-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZBAEUTYVTRRW-FZSIALSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CN2C(=NN=N2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CN2C(=NN=N2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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